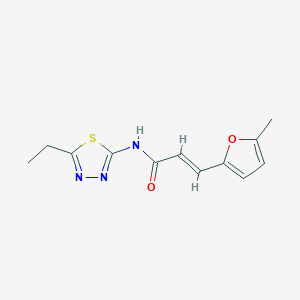
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ETAA is a member of the thiadiazole family and has a molecular formula of C13H14N4O2S.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In material science, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been used as a building block for the synthesis of novel polymers and materials. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to form stable complexes with metal ions, which can be used to create metal-organic frameworks (MOFs) with unique properties.
In agriculture, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been studied for its potential use as a plant growth regulator. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to increase the growth and yield of various crops, including rice, wheat, and soybean.
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide exhibits its biological activities by interacting with various cellular targets, including enzymes and receptors. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been shown to interact with receptors involved in the regulation of cell growth and differentiation, such as the epidermal growth factor receptor (EGFR) and the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide inhibits the growth of various tumor cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its ease of synthesis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a simple one-pot reaction, and the product can be easily purified using column chromatography. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for various applications.
One of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its low solubility in water. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is soluble in organic solvents, such as dichloromethane and chloroform, but its low solubility in water can limit its use in certain applications. In addition, the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, which can make it difficult to interpret the results of lab experiments.
未来方向
There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. One possible direction is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide-based drug delivery systems. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide has been shown to form stable complexes with metal ions, which can be used to create metal-organic frameworks (MOFs) with unique properties. These MOFs can be used as drug delivery systems that can target specific cells or tissues.
Another future direction is the optimization of the synthesis method of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. While the current synthesis method is simple and efficient, there is room for improvement in terms of yield and purity.
Finally, further studies are needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide. This will enable researchers to develop more targeted and effective applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide in various fields.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, or N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, is a versatile chemical compound with potential applications in various fields. Its ease of synthesis and wide range of biological activities make it a promising compound for drug discovery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide and to develop more targeted and effective applications.
合成方法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a simple one-pot reaction between 5-methyl-2-furoic acid, 5-ethyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide.
属性
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-7H,3H2,1-2H3,(H,13,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHFLVBTOLBOX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
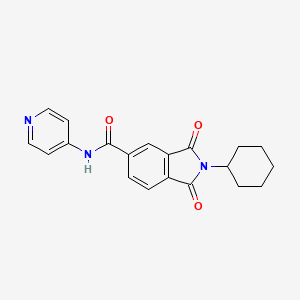
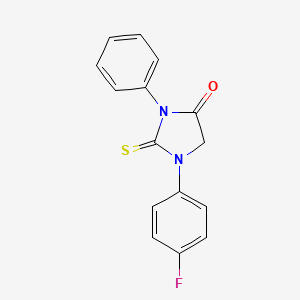
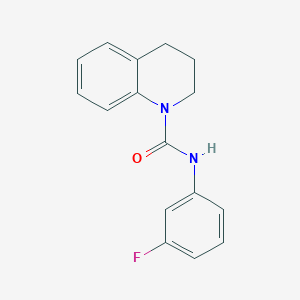
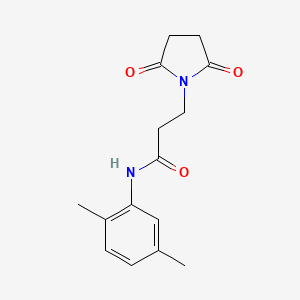
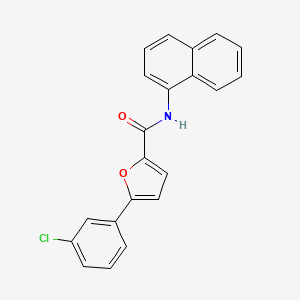

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
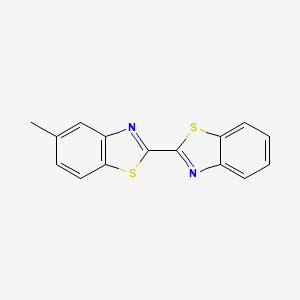
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)